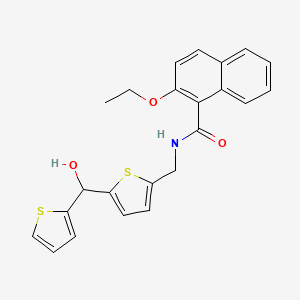

2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C23H21NO3S2 and its molecular weight is 423.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO3S2 |

| Molecular Weight | 423.6 g/mol |

| CAS Number | 1797277-68-9 |

| Structural Features | Contains thiophene and naphthalene moieties |

Preliminary studies suggest that compounds similar to this compound may interact with specific cellular targets, leading to various pharmacological effects. The proposed mechanisms include:

- DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially leading to cytotoxic effects in cancer cells. This interaction may mimic the action of established chemotherapeutic agents such as doxorubicin and cisplatin .

- Cell Cycle Modulation : Research indicates that these compounds may induce cell cycle arrest, particularly at the S phase and G2/M phase, which is crucial for preventing cancer cell proliferation .

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies:

- In Vitro Studies : A study evaluated the cytotoxicity of several derivatives against different cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated selective toxicity towards HCT116 cells with an IC50 value of approximately 7.1 µM for one of the most potent derivatives .

- Mechanistic Insights : The active derivatives were shown to significantly increase the expression levels of tumor suppressor microRNAs (miR-30c and miR-107) while decreasing oncogenic miRNAs (miR-25) and IL-6 levels, suggesting a multifaceted mechanism of action involving gene regulation .

- Case Studies : In vivo studies demonstrated that similar compounds could reduce tumor volume in xenograft models without inducing significant weight loss in treated animals, indicating a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activity data for various compounds related to this compound:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HCT116 | 7.1 | > 2.74 |

| Compound B | MCF7 | Not Active | N/A |

| Compound C | A549 | Not Active | N/A |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies indicate that compounds similar to 2-ethoxy-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein targets associated with cancer cell proliferation. For instance, targeted protein degradation approaches have shown that such compounds can effectively degrade oncoproteins, leading to reduced tumor growth in various cancer models .

Case Study: Targeted Protein Degradation

A notable case study highlighted the efficacy of similar compounds in treating multiple myeloma and lymphomas by inducing the degradation of the IKZF1 and IKZF3 proteins, which are critical for cancer cell survival. The study demonstrated that these compounds could selectively target and modulate protein levels, showcasing their potential as therapeutic agents in oncology .

Antioxidant Properties

The presence of thiophene rings in the compound structure suggests potential antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

Anti-inflammatory Effects

Compounds derived from thiophene and naphthalene have been reported to demonstrate anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The application of such compounds could be significant in treating conditions like arthritis and other inflammatory disorders .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to fine-tune electronic properties through structural modifications allows for the development of more efficient materials for energy conversion and display technologies .

Case Study: Organic Photovoltaics

Research has shown that incorporating thiophene derivatives into polymer blends can enhance the efficiency of organic solar cells. The compound's ability to facilitate charge transport while maintaining stability under operational conditions makes it a candidate for further exploration in photovoltaic applications .

Summary of Applications

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Anticancer Activity | Induction of targeted protein degradation | Effective against multiple myeloma and lymphomas |

| Antioxidant Properties | Scavenging free radicals | Protection against oxidative stress |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Potential treatment for arthritis |

| Organic Electronics | Enhanced efficiency in OPVs and OLEDs | Improved charge transport properties |

Propriétés

IUPAC Name |

2-ethoxy-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S2/c1-2-27-18-11-9-15-6-3-4-7-17(15)21(18)23(26)24-14-16-10-12-20(29-16)22(25)19-8-5-13-28-19/h3-13,22,25H,2,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUYTJPBTNRMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.